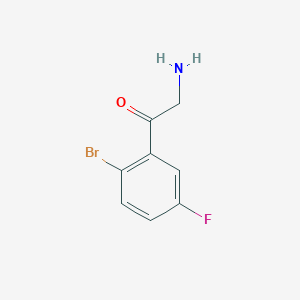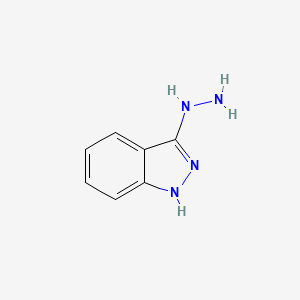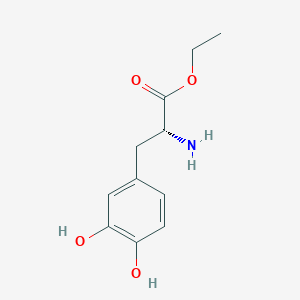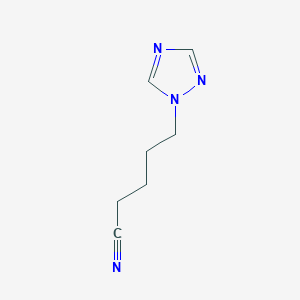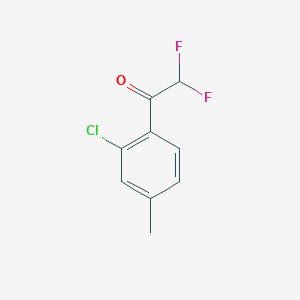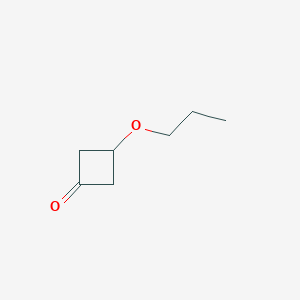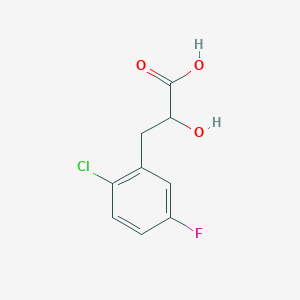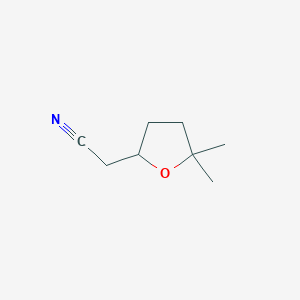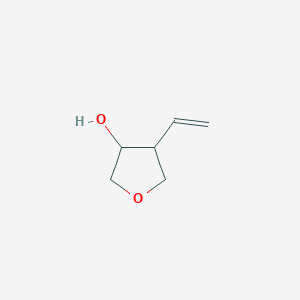
4-Vinyltetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors. One common method is the nucleophilic ring expansion of enantiomeric 2-mono- and 2,2-disubstituted epoxides and oxetanes with dimethylsulfoxonium methylide . This approach provides a high-yielding preparation of optically active cyclic ethers.
Industrial Production Methods: Industrial production of tetrahydrofuran derivatives often involves the acid-catalyzed dehydration of 1,4-butanediol . This method is similar to the production of diethyl ether from ethanol. The butanediol is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Vinyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be hydrogenated to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds.
Aplicaciones Científicas De Investigación
4-Vinyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-vinyltetrahydrofuran-3-ol involves its reactive functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds and undergo various chemical transformations. These properties make it a versatile compound in organic synthesis and materials science.
Comparación Con Compuestos Similares
Tetrahydrofuran (THF): A cyclic ether with the formula C4H8O, commonly used as a solvent.
Furan: An aromatic heterocycle with the formula C4H4O, used in the synthesis of various organic compounds.
Dioxane: A cyclic ether with the formula C4H8O2, used as a solvent and in the production of chemicals.
Uniqueness: 4-Vinyltetrahydrofuran-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the tetrahydrofuran ring
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
4-ethenyloxolan-3-ol |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h2,5-7H,1,3-4H2 |
Clave InChI |
DXTNRJCHEQBGHN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




